Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4;11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).
5'-Fluoroindirubinoxime
CAS No.:
VCID: VC0004804
Molecular Formula: C16H10FN3O2
Molecular Weight: 295.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
5'-Fluoroindirubinoxime, a derivative of indirubin, is a compound of interest in various biochemical and pharmacological studies. Indirubin derivatives have been explored for their potential therapeutic applications, including their roles as tyrosine kinase inhibitors, which are crucial in signaling pathways related to cell growth and differentiation. This article aims to provide a comprehensive overview of 5'-Fluoroindirubinoxime, focusing on its chemical properties, biological activities, and research findings. Tyrosine Kinase Inhibition5'-Fluoroindirubinoxime has been identified as a potent tyrosine kinase inhibitor. Tyrosine kinases are enzymes involved in the activation of many proteins by signal transduction cascades. They play critical roles in cell division and growth, making them targets for cancer therapies. The compound's ability to inhibit these enzymes suggests potential applications in oncology. Research FindingsResearch on 5'-Fluoroindirubinoxime is part of broader studies on indirubin derivatives. These compounds have shown promise in various biological assays, including those related to FLT3 (Fms-like tyrosine kinase 3), which is involved in leukemogenesis. The following table summarizes some key findings related to indirubin derivatives, including 5'-Fluoroindirubinoxime:
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | 5'-Fluoroindirubinoxime | |||||||||
Molecular Formula | C16H10FN3O2 | |||||||||
Molecular Weight | 295.27 g/mol | |||||||||
IUPAC Name | 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |||||||||
Standard InChI | InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |||||||||
Standard InChIKey | LAPHNLUPQPQSKF-UHFFFAOYSA-N | |||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C4C=C(C=CC4=NC3=O)F)NO | |||||||||
SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |||||||||
Synonyms | 5'-Fluoro-1H,1'H-[2,3']biindolylidene-3,2'dione 3-oxime | |||||||||
PubChem Compound | 135398503 | |||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume